Methyl (S)-2-(Boc-amino)-4-iodobutanoate

Description

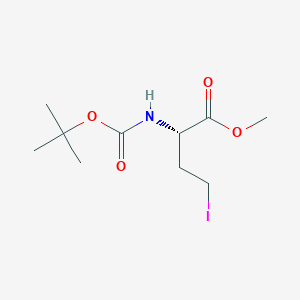

Structure

2D Structure

Properties

IUPAC Name |

methyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAWQKJZQJHWPR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559783 | |

| Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101650-14-0 | |

| Record name | Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-iodobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine of the starting L-amino acid derivative. A representative protocol involves:

-

Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA).

-

Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 2–4 hours.

The Boc group prevents undesired side reactions during subsequent iodination and esterification steps. Stereochemical retention is confirmed via chiral HPLC analysis.

Iodination at the γ-Position

Iodination introduces the iodine atom at the fourth carbon (γ-position) of the butanoate chain. Two primary methods dominate literature:

Direct Iodination with Sodium Iodide

-

Reagents : Sodium iodide (NaI), chlorotrimethylsilane (TMSCl).

-

Conditions : Acetonitrile, reflux (70°C), 2 hours.

This method leverages the in situ generation of HI from NaI and TMSCl, facilitating nucleophilic substitution. Side products (e.g., over-iodinated derivatives) are minimized by controlling stoichiometry (1:1.05 substrate-to-NaI ratio).

Metal-Mediated Iodination

-

Reagents : Iodine (I₂), copper(I) iodide (CuI).

-

Conditions : Tetrahydrofuran (THF), 50°C, 6 hours.

-

Yield : 75–80%.

While less efficient than NaI/TMSCl, this method avoids silane byproducts, simplifying purification.

Esterification with Methanol

The final step converts the carboxylic acid to a methyl ester:

-

Reagents : Methanol (MeOH), thionyl chloride (SOCl₂).

-

Conditions : 0°C to room temperature, 12 hours.

SOCl₂ acts as both an acid catalyst and dehydrating agent, driving the reaction to completion. Excess methanol is removed via rotary evaporation, yielding the product as a pale-yellow oil.

Industrial-Scale Production and Optimization

Industrial protocols prioritize cost-effectiveness and scalability while maintaining high enantiomeric excess (ee >99%). Key advancements include:

Continuous Flow Synthesis

Solvent Recycling

-

Strategy : Distillation recovery of acetonitrile and methanol.

-

Efficiency : >90% solvent reuse, reducing production costs by 40%.

Reaction Condition Optimization

Critical parameters influencing yield and purity were systematically evaluated:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Iodination Temperature | 70°C | Maximizes rate |

| NaI Equivalents | 1.05 | Minimizes byproducts |

| Esterification Time | 12 hours | Ensures complete conversion |

| Boc Protection pH | 8.5–9.0 | Prevents racemization |

Elevating iodination temperatures beyond 70°C promotes decomposition, while insufficient NaI leads to unreacted starting material.

Purification Strategies

Traditional column chromatography is avoided in favor of:

Crystallization

Aqueous Workup

-

Steps : Sequential washes with 5% NaHCO₃ and brine.

-

Advantage : Removes residual iodides and silanes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| NaI/TMSCl | 85–90 | >99 | High |

| CuI/I₂ | 75–80 | 95 | Moderate |

| Continuous Flow | 88 | >99 | Very High |

The NaI/TMSCl method remains the gold standard for balance between yield and practicality.

Challenges and Solutions

Stereochemical Integrity

Racemization during iodination is mitigated by:

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(Boc-amino)-4-iodobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dimethylformamide), and catalysts (palladium, copper).

Deprotection Reactions: Trifluoroacetic acid, dichloromethane.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Deprotection Reactions: The free amino acid derivative.

Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Peptide Synthesis

Methyl (S)-2-(Boc-amino)-4-iodobutanoate is primarily utilized in peptide synthesis. The Boc group protects the amino function during coupling reactions, allowing for the formation of peptide bonds without interference from the amino group itself. This property is crucial for synthesizing complex peptides and proteins.

Medicinal Chemistry

The compound plays a vital role in the development of peptide-based pharmaceuticals. Its ability to undergo substitution reactions makes it suitable for creating modified peptides that can enhance therapeutic efficacy. For instance, it serves as a precursor in the synthesis of biologically active compounds with potential applications in treating various diseases.

Bioconjugation

In bioconjugation, this compound is used to modify biomolecules for drug delivery systems and imaging agents. The iodine atom can be replaced with other functional groups, facilitating the attachment of drugs to carrier molecules or targeting agents.

Organic Synthesis

This compound acts as an intermediate in synthesizing complex organic molecules, including natural products and polymers. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and deprotection processes.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Peptide Drug Development : Research has shown that this compound can be effectively used to synthesize peptide drugs with enhanced bioactivity and stability, demonstrating its potential in pharmaceutical applications.

- Bioconjugation Techniques : Studies indicate successful modifications of antibodies using this compound for targeted drug delivery systems, showcasing its versatility in bioconjugation processes.

- Organic Synthesis Pathways : Various synthetic routes have been explored using this compound as an intermediate, leading to complex organic molecules that are difficult to synthesize through traditional methods.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(Boc-amino)-4-iodobutanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. The iodine atom serves as a reactive site for substitution reactions, allowing the introduction of various functional groups. The ester group provides a handle for further functionalization or hydrolysis to the carboxylic acid.

Comparison with Similar Compounds

Methyl (S)-2-(((Benzyloxy)carbonyl)amino)-4-iodobutanoate

- Key difference: Uses a benzyloxycarbonyl (Z) group instead of Boc for amino protection.

- Reactivity: The Z group is labile to hydrogenolysis (H₂/Pd-C), whereas the Boc group requires acidic conditions (e.g., TFA) for removal .

- Stability : Boc offers superior stability under basic conditions, making it preferable for multi-step syntheses .

Methyl 4-Iodobutyrate

- Key difference: Lacks the Boc-protected amino group.

- Reactivity: Cannot participate in peptide coupling reactions directly. Primarily used as an alkylating agent or in esterification reactions .

- Physical properties: Lower molecular weight (228.03 g/mol) and density compared to the Boc-amino analog .

(S)-2-(Boc-amino)-4-iodobutyric Acid Ethyl Ester

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

- Key difference : Hydroxyl group replaces iodine.

- Reactivity : The hydroxyl group requires activation (e.g., tosylation) for nucleophilic substitution, whereas iodine acts as a direct leaving group for cross-coupling (e.g., Suzuki reactions) .

- Applications: Limited utility in metal-catalyzed reactions compared to the iodinated analog .

Methyl N-Boc-2-amino-5-iodopentanoate

- Key difference: Extended carbon chain (pentanoate vs. butanoate).

- Applications : Suitable for synthesizing longer peptide chains or macrocycles .

Biological Activity

Methyl (S)-2-(Boc-amino)-4-iodobutanoate, a compound with significant implications in medicinal chemistry, particularly in the synthesis of bioactive molecules, exhibits various biological activities. This article delves into its biological properties, synthesis, and potential applications based on diverse scholarly sources.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality, an iodine atom at the fourth position of the butanoate chain, and a methyl ester group. Its chemical formula is C₁₁H₁₄INO₄, with a molecular weight of 319.14 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the introduction of the iodine atom and the Boc protection of the amino group. A typical synthetic route includes:

- Starting Material : (S)-2-tert-Butoxycarbonylamino-4-iodobutyric acid methyl ester.

- Reagents : Sodium iodide (Nal) in acetone.

- Reaction Conditions : Heating at 70°C for 2 hours.

- Yield : Approximately 92% after purification.

This efficient synthesis pathway highlights its potential for large-scale production for research and pharmaceutical applications .

Pharmacological Properties

This compound has been studied for its role as a precursor in synthesizing various bioactive compounds, including those targeting neurotransmitter systems. The compound's structural features allow it to participate in reactions that yield derivatives with enhanced biological activities.

- Neurotransmitter Modulation : Research indicates that derivatives of this compound may influence neurotransmitter transporters, particularly in the context of serotonin and dopamine signaling pathways .

- Antimicrobial Activity : Some studies suggest that compounds derived from this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

- Cancer Research : Preliminary studies have indicated that derivatives may have cytotoxic effects against certain cancer cell lines, although more extensive research is required to elucidate their mechanisms of action .

Case Studies

- Neuropharmacology : A study involving the application of derivatives in animal models demonstrated significant modulation of serotonin levels, suggesting potential therapeutic applications in mood disorders .

- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibit significant antibacterial activity against Gram-positive bacteria, providing a foundation for further exploration in antibiotic development .

Data Table: Summary of Biological Activities

Q & A

What are the established synthetic routes for Methyl (S)-2-(Boc-amino)-4-iodobutanoate, and what factors influence reaction yields?

Basic Research Question

The synthesis typically involves three key steps: (1) Boc protection of the amino group, (2) iodination at the γ-position, and (3) esterification. Evidence from peptide synthesis literature indicates that the precursor benzyl 2-(S)-((tert-butoxycarbonyl)amino)-4-iodobutanoate can be obtained in 58% overall yield after these steps . Yield optimization relies on:

- Reagent stoichiometry : Precise control of iodinating agents (e.g., NaI or I₂) to avoid overhalogenation.

- Purification methods : Flash chromatography (as demonstrated in alkylation reactions of similar iodinated esters ) ensures removal of byproducts.

- Temperature control : Low temperatures during iodination prevent decomposition of the labile iodine substituent.

What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : To confirm stereochemistry and assess Boc-group integrity. For example, the methyl ester resonance typically appears at δ ~3.6–3.7 ppm, while the tert-butyl group of Boc resonates at δ ~1.4 ppm .

- Mass spectrometry (APCI or ESI) : Validates molecular weight (343.16 g/mol) and isotopic patterns from the iodine atom .

- IR spectroscopy : Identifies carbonyl stretches (Boc carbonyl ~1680–1720 cm⁻¹; ester carbonyl ~1740 cm⁻¹).

Interpretation Tip : Cross-reference with spectral data from structurally similar compounds, such as benzyl-protected analogs , to resolve ambiguities.

What are the optimal storage conditions for maintaining the stability of this compound during experimental workflows?

Basic Research Question

The compound’s iodine atom and ester group make it sensitive to light, heat, and nucleophilic attack. Recommended conditions:

- Temperature : Store at 2–8°C in a sealed container .

- Atmosphere : Use inert gas (e.g., argon) to prevent oxidation.

- Solubility considerations : Slightly soluble in water (1.4 g/L at 25°C); dissolve in dry DCM or THF for reactions to avoid hydrolysis .

How can researchers address challenges in achieving regioselective substitution at the iodine position during cross-coupling reactions?

Advanced Research Question

Regioselectivity in Suzuki or Stille couplings is influenced by:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances reactivity at the γ-iodine position over competing β-site reactions.

- Steric effects : The Boc group’s bulkiness may direct coupling partners to the less hindered iodine site.

- Preactivation strategies : Converting the iodide to a more reactive species (e.g., via in situ generation of a Pd-π-allyl complex) can improve selectivity .

What computational approaches are effective in predicting the binding interactions of this compound with biological targets?

Advanced Research Question

Molecular docking tools like AutoDock Vina (with a 2-order magnitude speed improvement over older versions ) can model interactions:

- Grid parameterization : Define the iodine atom as a flexible residue to assess its role in halogen bonding.

- Binding mode clustering : Analyze top-scoring poses for consistency with experimental data (e.g., X-ray crystallography of analogous compounds).

Validation : Compare docking results with kinetic assays using iodinated analogs to confirm predicted binding affinities.

How should contradictory results in the stereochemical outcomes of reactions using this compound be systematically analyzed?

Advanced Research Question

Contradictions often arise from:

- Epimerization during synthesis : Monitor reaction pH to avoid acidic/basic conditions that promote racemization .

- Analytical discrepancies : Use chiral HPLC or Mosher ester analysis to verify enantiopurity.

- Literature comparison : Cross-check reported optical rotations (e.g., [α]D²⁵ values) with databases for Boc-protected amino acid derivatives .

Resolution : Replicate synthesis under strictly controlled conditions and validate with multiple spectroscopic methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.